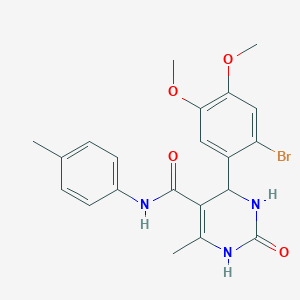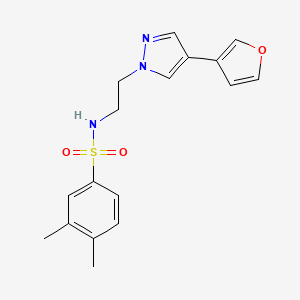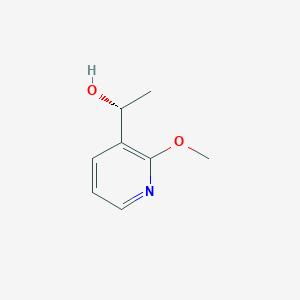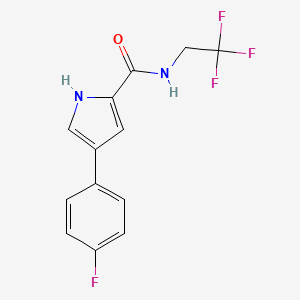
6-(2,5-Dimethylphenyl)pyridazine-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,5-Dimethylphenyl)pyridazine-3-thiol is a chemical compound with the molecular formula C12H12N2S and a molecular weight of 216.30 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, attached to a 2,5-dimethylphenyl group and a thiol group . The exact spatial arrangement of these groups could be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its boiling point and storage conditions, are not specified in the sources I found .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound has been involved in studies concerning the synthesis of heteroaromatic compounds, showcasing its role in the development of novel chemical structures. Research by Jaska et al. (2006) on triphenylene analogues revealed insights into the synthesis, structure, and photophysical properties of related heteroaromatic compounds with B2N2C2 cores. These studies are fundamental for understanding the molecular framework and electronic characteristics of compounds like 6-(2,5-Dimethylphenyl)pyridazine-3-thiol (Jaska et al., 2006).
Antimicrobial and Antifungal Activities
Research exploring the biological activity of compounds derived from or related to this compound has highlighted their potential in antimicrobial and antifungal applications. Sayed et al. (2003) investigated new heterocyclic compounds for expected biological activity, including antimicrobial and antifungal properties (Sayed et al., 2003).
Photophysical Properties and Metal Coordination
Studies on the photophysical properties and metal coordination abilities of related compounds provide insights into their potential applications in materials science and photophysics. Manzano et al. (2008) researched the self-assembly of ligands designed for building metallic grids, which included anion encapsulation and diffusion NMR spectroscopy, suggesting applications in molecular engineering and supramolecular chemistry (Manzano et al., 2008).
Anticonvulsant Activity
Explorations into the medical applications have included the synthesis and evaluation of derivatives for anticonvulsant activity. Hallot et al. (1986) synthesized and evaluated a series of derivatives for their anticonvulsant efficacy, presenting a promising avenue for therapeutic development (Hallot et al., 1986).
Antiproliferative Activity Against Cancer Cells
The synthesis of novel compounds and their evaluation for antiproliferative activity against cancer cells have also been a significant area of study. Park et al. (2015) discovered and synthesized allylthioaralkylthiopyridazines with notable antiproliferative activity against MCF-7 and Hep3B cells, marking important progress in cancer chemotherapy research (Park et al., 2015).
Eigenschaften
IUPAC Name |
3-(2,5-dimethylphenyl)-1H-pyridazine-6-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-8-3-4-9(2)10(7-8)11-5-6-12(15)14-13-11/h3-7H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXSGMWKMRVZEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NNC(=S)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

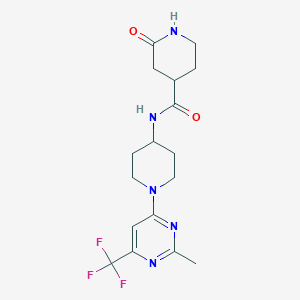

![1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B2944490.png)
![5-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2944492.png)
![3-Isopropyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol](/img/structure/B2944493.png)
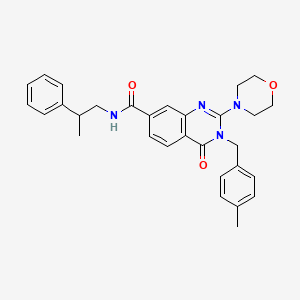
![methyl 5-[(4-chlorophenyl)sulfanyl]-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2944495.png)
![3-((7-(Isopropylthio)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol](/img/structure/B2944496.png)
